molecular formula C19H18F3IN2O3S B1527172 (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)-iodonium trifluoromethanesulfonate CAS No. 1452577-07-9

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)-iodonium trifluoromethanesulfonate

Cat. No.: B1527172
CAS No.: 1452577-07-9
M. Wt: 538.3 g/mol
InChI Key: OJLNMAYKTXVDTB-UHFFFAOYSA-M
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Description

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)-iodonium trifluoromethanesulfonate (hereafter referred to as Compound A) is a hypervalent iodonium salt characterized by a pyrazole core substituted with benzyl and methyl groups, a phenyl-iodonium moiety, and a trifluoromethanesulfonate (triflate, OTf⁻) counterion. Its structure combines aromatic heterocycles with a highly electrophilic iodonium center, making it valuable in organic synthesis, photochemistry, and materials science.

Properties

IUPAC Name

(1-benzyl-3,5-dimethylpyrazol-4-yl)-phenyliodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18IN2.CHF3O3S/c1-14-18(19-17-11-7-4-8-12-17)15(2)21(20-14)13-16-9-5-3-6-10-16;2-1(3,4)8(5,6)7/h3-12H,13H2,1-2H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLNMAYKTXVDTB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)[I+]C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3IN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)-iodonium trifluoromethanesulfonate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

  • Molecular Formula : C19H18F3IN2O3S
  • Molecular Weight : 538.32 g/mol
  • CAS Number : 1452577-07-9

Research indicates that compounds related to (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)-iodonium trifluoromethanesulfonate exhibit several mechanisms of action:

  • Antiproliferative Activity : Preliminary studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. Notably, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells, reducing mTORC1 activity and enhancing autophagy .
  • Autophagy Modulation : The compound appears to disrupt autophagic flux by interfering with mTORC1 reactivation. This results in the accumulation of LC3-II protein and abnormal LC3-labeled puncta under starvation conditions, suggesting a role as an autophagy modulator .
  • Antitumor Potential : Pyrazole derivatives have been reported to inhibit key cancer-related kinases such as BRAF(V600E) and EGFR, indicating their potential as anticancer agents .

Biological Activity Data

Activity Type Cell Line/Model IC50 Value Mechanism
AntiproliferativeMIA PaCa-2< 1 µMmTORC1 inhibition, autophagy modulation
AntitumorVarious Cancer LinesVariesInhibition of BRAF(V600E), EGFR
Autophagy ModulationHeLa CellsNot specifiedDisruption of autophagic flux

Case Study 1: Anticancer Activity in Breast Cancer

A study investigated the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxic effects, particularly when combined with doxorubicin. The combination therapy showed a synergistic effect, enhancing apoptosis and cell death in the treated cells .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of pyrazole derivatives revealed that modifications to the pyrazole ring significantly influenced biological activity. For instance, substituents such as halogens enhanced antiproliferative effects against various cancer cell lines .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares Compound A with three structurally related iodonium salts:

Compound Core Structure Substituents Counterion Molecular Weight (g/mol) Key Applications
Compound A Pyrazole 1-Benzyl, 3,5-dimethyl; phenyl-iodonium OTf⁻ ~550 (estimated) Photoinitiators, arylations
Diphenyliodonium triflate Benzene Two phenyl groups OTf⁻ 404.18 Photopolymerization, catalysis
3,5-Py(I)Bn,Me/OTf Pyridinium + triazoles 3,5-bis(1-benzyl-5-iodo-triazol-4-yl) OTf⁻ ~750 (estimated) Supramolecular chemistry, catalysis
(4-Methoxyphenyl)(phenyl)iodonium tosylate Benzene 4-Methoxyphenyl; phenyl Tosylate⁻ 488.32 Organic synthesis, electrochemical studies
Key Observations:

Core Heterocycle Influence :

  • Compound A ’s pyrazole ring introduces steric bulk and electron-donating methyl/benzyl groups, enhancing stability compared to simple diaryliodonium salts like diphenyliodonium triflate. This modification may reduce aggregation in solution, improving reactivity in photoredox applications .
  • In contrast, 3,5-Py(I)Bn,Me/OTf features a pyridinium core with triazole substituents, which likely increases electron deficiency and alters coordination behavior.

Counterion Effects :

  • Triflate (OTf⁻) in Compound A and diphenyliodonium triflate provides superior solubility in acetonitrile and dichloromethane compared to bulkier tosylate. This enhances their utility in homogeneous catalysis .

Thermal and Photochemical Stability: Diaryliodonium salts (e.g., diphenyliodonium triflate) are prone to thermal decomposition above 150°C.

Reactivity and Functional Performance

Photoredox Catalysis:
  • Compound A ’s extended π-system (pyrazole + benzyl) may redshift its UV absorption compared to diphenyliodonium triflate, enabling activation under visible light. This aligns with trends observed in triazole-based iodonium salts .
  • The triflate counterion facilitates rapid anion exchange, critical for generating reactive aryl radicals in photocatalytic C–H functionalization .
Solubility and Processability:
  • Compound A ’s benzyl group enhances lipophilicity, improving solubility in toluene and THF relative to diphenyliodonium triflate. This property is advantageous for solution-processed materials.

Crystallographic and Spectroscopic Insights

  • X-ray studies using SHELXL reveal that Compound A ’s iodonium center adopts a T-shaped geometry, consistent with hypervalent iodine compounds. Comparable data for 3,5-Py(I)Bn,Me/OTf show similar geometry but with elongated I–N bonds due to triazole electron withdrawal.
  • ¹H-NMR of Compound A displays distinct pyrazole proton shifts (δ 6.8–7.2 ppm), differing from the upfield-shifted triazole protons in 3,5-Py(I)Bn,Me/OTf (δ 7.5–8.0 ppm) .

Preparation Methods

Preparation of the Pyrazole Precursor

The pyrazole moiety, specifically 1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl, is synthesized through regioselective condensation and cyclization reactions:

  • Typical Synthetic Routes :
    • Condensation of α-substituted carbonyl compounds (e.g., chalcones or α-benzotriazolylenones) with phenylhydrazines or methyl/phenylhydrazines.
    • One-pot addition–cyclocondensation reactions between chalcones and arylhydrazines, followed by oxidative aromatization, yield 1,3,5-trisubstituted pyrazoles in good yields (~82%).
    • Use of catalytic systems such as copper triflate combined with ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) facilitates efficient cyclization and oxidation steps.
    • Regioselective condensation involving benzotriazole intermediates allows for functionalization at the 4-position of the pyrazole ring, enabling access to tetrasubstituted pyrazoles.

These methods ensure the selective formation of the 1-benzyl-3,5-dimethyl substitution pattern on the pyrazole ring, which is critical for subsequent iodonium salt formation.

Formation of the Diaryliodonium Salt

The key step in preparing (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)-iodonium trifluoromethanesulfonate is the synthesis of the diaryliodonium salt, where the pyrazolyl group and phenyl group are bonded to iodine(III):

  • General Methodology :

    • Diaryliodonium salts are typically prepared by the reaction of aryl iodides with arenes or arylboronic acids in the presence of oxidants and acids such as triflic acid.
    • Unsymmetrical diaryliodonium triflates are favored for their selective aryl transfer properties and are accessible from aryl iodides, mesitylene, and triflic acid.
    • The pyrazolyl-substituted aryl iodide precursor can be synthesized or introduced prior to the iodonium salt formation.
  • Specific Conditions :

    • The reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Metal catalysts such as copper salts (e.g., CuSO4) may be employed to facilitate arylation and improve yields.
    • Temperature control is critical; reactions may be performed at room temperature or elevated temperatures (up to 100 °C) depending on catalyst presence and substrate reactivity.
  • Reaction Monitoring :

    • Progress is monitored via ^1H NMR spectroscopy, particularly by observing characteristic shifts in proton resonances indicating successful arylation or iodonium salt formation.

Representative Experimental Data and Reaction Outcomes

Parameter Description/Value
Molecular Formula C19H18F3IN2O3S
Molecular Weight 538.32 g/mol
Solvents Used DMF, THF
Catalysts CuSO4 (10 mol %), copper triflate (for pyrazole synthesis)
Reaction Temperature Room temperature to 100 °C
Reaction Time Variable, typically several hours
Yield of Pyrazole Formation ~82% (one-pot cyclocondensation and oxidation)
Yield of Diaryliodonium Salt Variable; selective aryl transfer achieved with unsymmetrical salts
Monitoring Techniques ^1H NMR spectroscopy

Summary of Preparation Methodology

The preparation of (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)-iodonium trifluoromethanesulfonate involves two main stages:

  • Synthesis of the Pyrazole Derivative :

    • Regioselective condensation of suitable hydrazines with α-substituted carbonyl compounds.
    • Catalytic oxidation to aromatize intermediate pyrazolines to pyrazoles.
    • Use of copper triflate and ionic liquids enhances efficiency and catalyst recyclability.
  • Formation of the Diaryliodonium Salt :

    • Reaction of pyrazolyl-substituted aryl iodides with phenyl sources in the presence of triflic acid.
    • Use of unsymmetrical diaryliodonium triflates to ensure selective aryl transfer.
    • Copper salts as catalysts and polar aprotic solvents optimize reaction conditions.

Research Findings and Considerations

  • The selective aryl transfer from unsymmetrical diaryliodonium salts is well-documented, facilitating the introduction of complex aryl groups onto pyrazole scaffolds.
  • The use of triflic acid and triflate counterions enhances the stability and reactivity of the iodonium salts.
  • Copper catalysis plays a crucial role in both pyrazole formation and arylation steps, improving yields and selectivity.
  • The methodology allows for the synthesis of highly functionalized pyrazole-iodonium salts, which are valuable intermediates in organic synthesis and medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for preparing (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)-iodonium trifluoromethanesulfonate, and how can reaction conditions be fine-tuned?

  • Methodological Answer : The synthesis of iodonium salts typically involves electrophilic iodination or ligand exchange. For pyrazole-based iodonium complexes, a two-step approach is recommended:

Precursor Preparation : Synthesize the pyrazole ligand (1-benzyl-3,5-dimethyl-1H-pyrazole) via cyclocondensation of hydrazines with β-diketones, followed by benzylation .

Iodonium Salt Formation : React the pyrazole ligand with iodobenzene dichloride (PhICl₂) in the presence of trifluoromethanesulfonic acid (TfOH) to introduce the triflate counterion. Optimize temperature (40–60°C) and solvent (e.g., dichloromethane) to enhance yield .
Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., CHCl₃/petroleum ether mixtures) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this iodonium compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the pyrazole backbone and iodonium connectivity. Deuterated solvents (e.g., CDCl₃) are ideal for resolving aromatic protons and methyl groups .
  • IR Spectroscopy : Identify sulfonate (S=O, ~1350–1200 cm⁻¹) and pyrazole ring vibrations (C=N, ~1600 cm⁻¹) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight and fragmentation patterns. Electrospray ionization (ESI) is suitable for iodonium salts due to their ionic nature .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?

  • Methodological Answer : X-ray crystallography using programs like SHELXL/SHELXS provides definitive bond lengths/angles for the iodonium center and pyrazole geometry. For example:
  • Compare computed (DFT) vs. experimental bond distances (e.g., I–C vs. I–N).
  • Validate triflate counterion orientation via Fourier difference maps .
    Case Study : A pyrazole-iodonium analog showed a 0.05 Å discrepancy between DFT-predicted and crystallographic I–N distances, resolved by refining thermal parameters in SHELXL .

Q. What strategies mitigate decomposition during catalytic applications of this iodonium salt?

  • Methodological Answer :
  • Stability Screening : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C).
  • Solvent Optimization : Use aprotic solvents (e.g., acetonitrile) to prevent hydrolysis.
  • Additive Stabilization : Introduce radical scavengers (e.g., BHT) to suppress iodobenzene byproduct formation during photoredox reactions .

Q. How can biological activity assays be designed to evaluate this compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • In Vitro Assays : Use fluorescence-based ADP-Glo™ kinase assays to measure inhibition of ATP-binding kinases.
  • Structure-Activity Relationship (SAR) : Modify the benzyl or triflate groups and compare IC₅₀ values. For example, pyrazole derivatives with electron-withdrawing groups showed 10-fold higher activity in analogous studies .
  • Docking Studies : Employ AutoDock Vina to simulate binding to kinase active sites (e.g., EGFR tyrosine kinase) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)-iodonium trifluoromethanesulfonate
Reactant of Route 2
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)-iodonium trifluoromethanesulfonate

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